

Experimental Guide for A-419259 Trihydrochloride in Neuroscience Research

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Compound of Interest

Compound Name: A 419259 trihydrochloride

Cat. No.: B560143

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Application Notes

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs).[1][2] While extensively studied in oncology, its mechanism of action holds significant promise for neuroscience research. SFKs, including Src, Fyn, Lck, and Lyn, are non-receptor tyrosine kinases that are highly expressed in the central nervous system (CNS) and play critical roles in a multitude of neuronal and glial functions.[1][3]

In neurons, SFKs are key regulators of synaptic transmission and plasticity.[4] They are known to modulate the function of critical neurotransmitter receptors, including N-methyl-D-aspartate (NMDA) and AMPA receptors, which are fundamental to learning and memory.[1][3][4]

Dysregulation of SFK activity has been implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases, neuropathic pain, and traumatic brain injury.[2][3][5]

In glial cells such as microglia and astrocytes, SFKs are pivotal in mediating neuroinflammatory responses.[1][3] Inhibition of SFKs has been demonstrated to attenuate microglial activation and the subsequent release of pro-inflammatory cytokines, suggesting a therapeutic potential for conditions with a neuroinflammatory component, such as Alzheimer's and Parkinson's disease.[5][6]

A-419259 trihydrochloride, with its high affinity for Src, Lck, and Lyn, serves as a valuable pharmacological tool to investigate these SFK-dependent processes in the CNS.^[7] Its utility spans from in vitro studies on primary neuronal and glial cultures to in vivo investigations in animal models of neurological diseases.

Quantitative Data

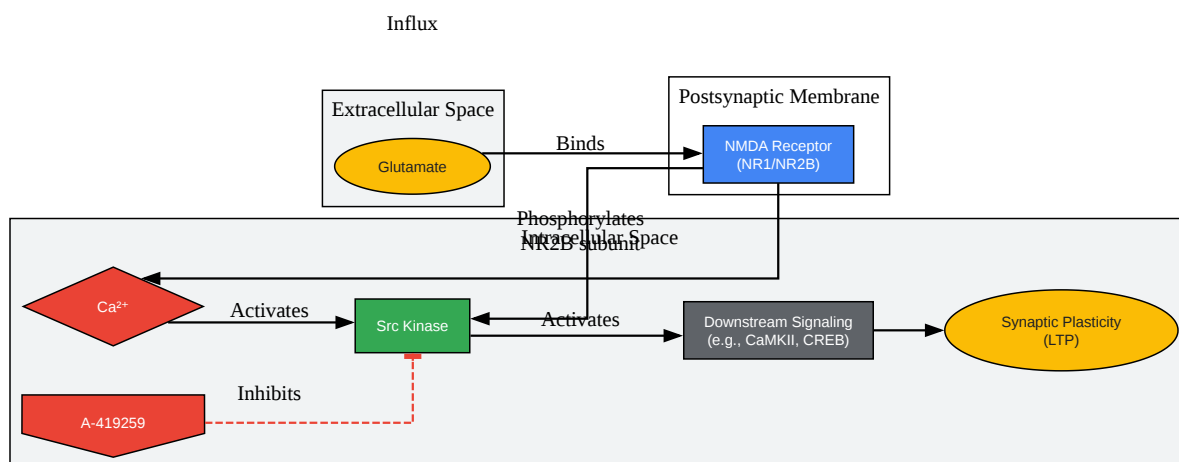
The following table summarizes the in vitro inhibitory activity of A-419259 against key Src family kinases. While this data is not specific to a neuroscience context, it provides the foundational information on the compound's potency and selectivity.

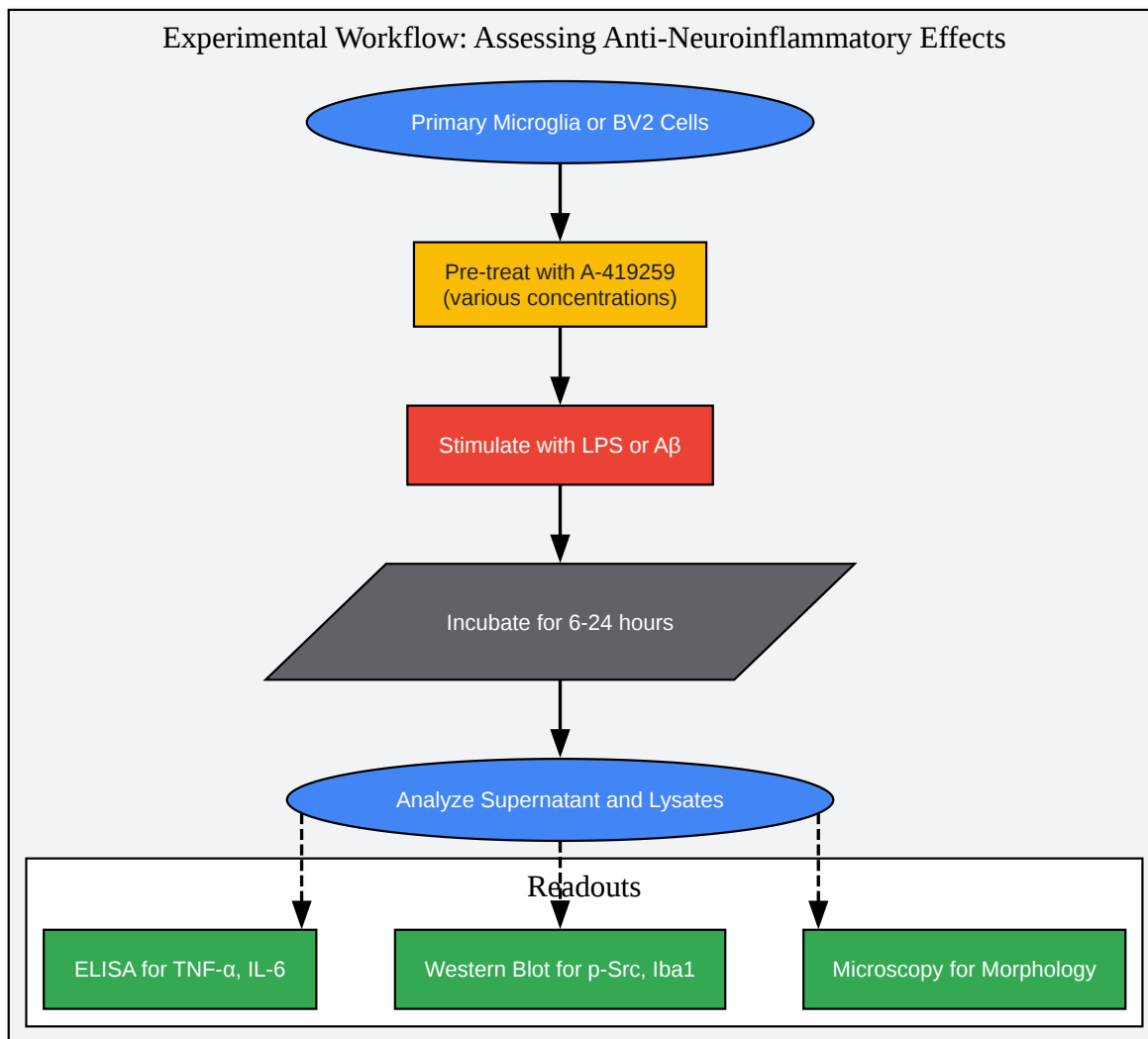
Target Kinase	IC50 (nM)	Reference(s)
Src	9	[1] [7]
Lck	3	[1] [7]
Lyn	3	[1] [7]
Hck	11.26	[5]
c-Abl	3000	[5]
PKC	>33,000	[5]

Signaling Pathways and Experimental Workflows

Src Kinase Regulation of NMDA Receptor-Mediated Synaptic Plasticity

Src family kinases, particularly Src and Fyn, are critical downstream effectors of NMDA receptor activation, a key event in synaptic plasticity. Upon glutamate binding and postsynaptic depolarization, Ca²⁺ influx through the NMDA receptor leads to the activation of Src kinases. Activated Src then phosphorylates the NR2B subunit of the NMDA receptor, enhancing its channel activity and promoting downstream signaling cascades that lead to long-term potentiation (LTP), a cellular correlate of learning and memory. A-419259 can be used to investigate the necessity of Src kinase activity in these processes.





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